molecular formula C28H40N2O8 B4075198 1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate

1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate

Cat. No. B4075198
M. Wt: 532.6 g/mol
InChI Key: LCFVMIZTRIEWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, commonly known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. It is a serotonin antagonist and reuptake inhibitor (SARI) that works by increasing the levels of serotonin in the brain. Trazodone was first synthesized in the 1960s and has been used clinically since the 1980s.

Mechanism of Action

Trazodone's mechanism of action is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. Trazodone is a serotonin antagonist and reuptake inhibitor (1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate) that works by blocking the reuptake of serotonin and antagonizing the 5-HT2A receptors. By increasing the levels of serotonin in the brain, Trazodone is able to modulate mood, anxiety, and sleep.
Biochemical and Physiological Effects
Trazodone has several biochemical and physiological effects that are related to its mechanism of action. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone has also been found to have anxiolytic effects by modulating the activity of the GABAergic system. It has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Trazodone has also been found to have sedative effects by modulating the activity of the histaminergic system.

Advantages and Limitations for Lab Experiments

Trazodone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its antidepressant and anxiolytic effects, making it a well-established model for these conditions. Trazodone is also relatively easy to administer and has a low potential for abuse. However, Trazodone has several limitations, including its complex mechanism of action, which makes it difficult to study in isolation. Trazodone is also known to have several off-target effects, which can complicate interpretation of results.

Future Directions

There are several future directions for research on Trazodone. One area of interest is the development of more selective 1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate compounds that have fewer off-target effects. Another area of interest is the investigation of Trazodone's effects on other neurotransmitter systems, such as the glutamatergic and cholinergic systems. Trazodone's potential use in the treatment of neuropathic pain and alcohol withdrawal syndrome also warrant further investigation. Overall, Trazodone remains an important model compound for the study of depression, anxiety, and insomnia, and its continued investigation may lead to the development of new and improved treatments for these conditions.

Scientific Research Applications

Trazodone has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of insomnia, neuropathic pain, and alcohol withdrawal syndrome. Trazodone is known to modulate the activity of several neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has been shown to increase the levels of serotonin in the brain by blocking the reuptake of serotonin and antagonizing the 5-HT2A receptors. Trazodone has also been found to have anxiolytic effects by modulating the activity of the GABAergic system.

properties

IUPAC Name

1-[4-(2,4-dimethylphenoxy)butyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4.C2H2O4/c1-20-8-10-23(21(2)18-20)32-17-7-6-12-27-13-15-28(16-14-27)19-22-9-11-24(29-3)26(31-5)25(22)30-4;3-1(4)2(5)6/h8-11,18H,6-7,12-17,19H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFVMIZTRIEWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate

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